3-(o-Methoxybenzyl)aminoprop-1-ene
Overview
Description
3-(o-Methoxybenzyl)aminoprop-1-ene is a chemical compound with the molecular formula C11H15NO . It is also known as N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine .
Synthesis Analysis
While specific synthesis methods for 3-(o-Methoxybenzyl)aminoprop-1-ene were not found, related compounds have been synthesized through various methods. For instance, 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one was synthesized by refluxing 2’-Hydroxydihydrochalcone dissolved in ethanol with paraformaldehyde and 50% aqueous diethylamine . Another related compound, 1-O-acetyl-3-O-(4-methoxybenzyl)-4-N-(9-fluorenylmethoxycarbonyl)-4-N-methyl-L-pyrrolosamine, was synthesized in eight steps from (E)-crotyl alcohol .Scientific Research Applications
Application in Organic Chemistry
Field
Summary of the Application
The compound 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is synthesized using a solvent-free condensation/reduction reaction sequence . This compound is a key synthetic intermediate of other valuable pyrazole derivatives .
Methods of Application
The one-pot reductive amination method is used, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .
Results or Outcomes
The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
Application in Heterocyclic Chemistry
Field
Summary of the Application
Malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) is a multifunctional reagent that is widely used for the preparation of diverse heterocyclic systems .
Methods of Application
The most common approach to the preparation of malononitrile dimer relies on the dimerization of malononitrile in the presence of various catalysts .
Results or Outcomes
Malononitrile dimer serves as an important reagent in the synthesis of dyes, biologically active pyridine derivatives, and other compounds .
Application in Drug Discovery
Field
Summary of the Application
N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Methods of Application
The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .
Results or Outcomes
Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities , proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .
Application in Photochemistry
Field
Summary of the Application
Photochemical benzylic bromination (the Wohl–Ziegler reaction) represents one of the most well used methods within synthetic organic photochemistry .
Methods of Application
This simple procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .
Results or Outcomes
Many examples of Wohl–Ziegler reactions under continuous flow conditions have been reported . The advent of continuous flow photochemistry has encouraged re-evaluation of many previously examined reaction methodologies .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-9-10-6-4-5-7-11(10)13-2/h3-7,12H,1,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCUGNKUUPQOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406002 | |
Record name | AN-465/42767470 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(o-Methoxybenzyl)aminoprop-1-ene | |
CAS RN |
243462-39-7 | |
Record name | AN-465/42767470 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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